molecular formula C9H17NO2 B12286980 N,N-Bisisopropyl-2-oxopropanamide

N,N-Bisisopropyl-2-oxopropanamide

Cat. No.: B12286980
M. Wt: 171.24 g/mol
InChI Key: NBGDVAYTFKOQHF-UHFFFAOYSA-N
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Description

N,N-Bisisopropyl-2-oxopropanamide is an organic compound characterized by a propanamide backbone with two isopropyl groups attached to the nitrogen atom and a ketone functional group at the 2-position.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-oxo-N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C9H17NO2/c1-6(2)10(7(3)4)9(12)8(5)11/h6-7H,1-5H3

InChI Key

NBGDVAYTFKOQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bisisopropyl-2-oxopropanamide typically involves the reaction of isopropylamine with 2-oxopropanoic acid or its derivatives. One common method is the amidation reaction, where isopropylamine reacts with ethyl 2-oxopropanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Bisisopropyl-2-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Bisisopropyl-2-oxopropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Bisisopropyl-2-oxopropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares N,N-Bisisopropyl-2-oxopropanamide with two structurally related compounds from the evidence:

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₉H₁₇NO₂ Amide, ketone Bis-isopropyl substitution on nitrogen; ketone at C2
O-n-Propyl N-isopropyl-N-methylphosphoramidocyanidate C₉H₁₉N₂O₂P Phosphoramidocyanidate, cyano Phosphorus-containing backbone; cyano and methyl groups; Schedule 1A02 controlled substance
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide C₁₄H₁₉ClFN₂O Amide, benzyl, amino, halogen Chiral center (S-configuration); chloro/fluoro benzyl substituent; pharmaceutical intermediate

Key Differences and Implications

  • Reactivity: The phosphoramidocyanidate compound (C₉H₁₉N₂O₂P) contains a phosphorus atom and cyano group, making it highly reactive and toxic compared to this compound . Such compounds are often regulated under chemical weapon conventions. The halogenated benzyl analog (C₁₄H₁₉ClFN₂O) exhibits enhanced electrophilicity due to chloro/fluoro substituents, which may improve binding to biological targets (e.g., enzyme active sites) .
  • Solubility and Stability: this compound’s isopropyl groups reduce water solubility but improve lipid membrane permeability.
  • Applications :

    • Phosphoramidocyanidates are often precursors in nerve agent synthesis, highlighting their hazardous nature .
    • Halogenated propanamides (e.g., C₁₄H₁₉ClFN₂O) are frequently used in pharmaceutical intermediates, leveraging halogen bonds for drug-receptor interactions .

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